3,5-Bis(bromomethyl)benzonitrile

Descripción

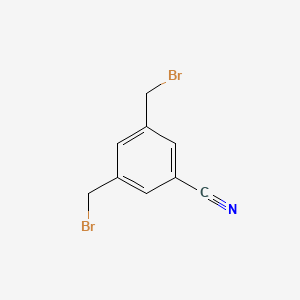

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-bis(bromomethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2N/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUUHCFKDYQOME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CBr)C#N)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74163-48-7 | |

| Record name | 3,5-bis(bromomethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3,5 Bis Bromomethyl Benzonitrile

Nucleophilic Substitution Reactions at Bromomethyl Centers

The presence of two bromomethyl groups provides two reactive electrophilic sites. These benzylic carbons are susceptible to nucleophilic attack, a reaction facilitated by the stability of the potential benzylic carbocation intermediate and the good leaving group ability of the bromide ion. pressbooks.pub This reactivity allows for the facile introduction of a wide variety of functional groups.

Derivatization to Nitrile-Containing Compounds and Poly-Nitriles

The bromomethyl groups of 3,5-Bis(bromomethyl)benzonitrile can be readily displaced by cyanide ions to extend the nitrile functionality of the molecule. This reaction is analogous to the treatment of 3,5-bis-bromomethyltoluene with potassium cyanide to yield 5-methyl-1,3-benzenediacetonitrile, a key step in the synthesis of certain pharmaceuticals. google.comgoogle.com Such reactions typically proceed by an SN2 mechanism, where the cyanide nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. This conversion transforms the starting material into 3,5-bis(cyanomethyl)benzonitrile, a molecule with three nitrile groups.

This reactivity can also be exploited to build larger, poly-nitrile structures. For example, similar bromomethylbenzonitriles, such as 4-(bromomethyl)benzonitrile, undergo alkylation reactions with diols like (benzene-1,3-diyl)dimethanol to form larger molecules containing multiple nitrile functionalities. rsc.org The bifunctional nature of this compound makes it a suitable monomer for the synthesis of polymers or complex macrocycles through sequential nucleophilic substitutions.

Table 1: Representative Nucleophilic Substitution with Cyanide

| Reactant | Reagent | Product | Conditions |

| This compound | Potassium Cyanide (KCN) | 3,5-Bis(cyanomethyl)benzonitrile | Solvent (e.g., DMF, DMSO) |

Synthesis of Bis-Amidines and Other Nitrogenous Derivatives

The electrophilic bromomethyl centers are reactive towards various nitrogen-based nucleophiles, enabling the synthesis of diverse nitrogenous derivatives. A significant application is in the synthesis of bis-amidines, which are known for their biological activities. acs.orgnih.govmdpi.com A common synthetic strategy involves a two-step process. First, a nucleophilic substitution is performed using a cyanophenol, where the phenoxide ion displaces the bromide ions to form a bis-ether linkage, resulting in a molecule with two terminal nitrile groups. acs.orgnih.gov In the second step, these nitrile groups are converted into amidines, often by treatment with lithium bis(trimethylsilyl)amide (LHMDS) followed by an acidic workup. acs.orgnih.gov

Alternatively, direct substitution with other nitrogen nucleophiles can be achieved. Reaction with sodium azide, for instance, readily converts the bis(bromomethyl) compound into the corresponding bis(azide). mdpi.comnih.gov These biazides are valuable intermediates that can be further transformed, for example, through copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form bis(1,2,3-triazoles). nih.gov

Table 2: General Synthesis Pathway for Bis-Amidine Derivatives

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | This compound | 4-Cyanophenol, NaH | Bis-nitrile ether | Nucleophilic Substitution (Williamson Ether Synthesis) |

| 2 | Bis-nitrile ether | 1. LHMDS, 2. HCl | Bis-amidine | Nitrile to Amidine Conversion |

Reactions with Oxygen and Sulfur Nucleophiles for Ether and Thioether Formation

The bromomethyl groups readily react with oxygen and sulfur nucleophiles to form ether and thioether linkages, respectively. The Williamson ether synthesis, involving the reaction of an alkoxide or phenoxide with the benzylic halide, is a common method. The reaction of structurally similar dibromo-xylenes with 4-cyanophenol in the presence of a base like sodium hydride is a clear example of this transformation, yielding a diaryl ether. acs.orgnih.gov This demonstrates the feasibility of reacting this compound with various alcohols and phenols to create bis-ether derivatives.

Similarly, sulfur nucleophiles, which are typically potent, react efficiently with the benzylic bromide centers. Thiolates (RS⁻) can displace the bromide ions to form stable carbon-sulfur bonds, yielding bis-thioethers. This type of reaction has been used to synthesize complex cyclic structures; for instance, 2,6-bis(bromomethyl)toluene is a precursor for synthesizing 2,11-dithia[3.3]metacyclophane derivatives. researchgate.net Likewise, poly(bromomethylated) benzenes react with thiols like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol to create multi-armed, sulfur-linked molecules. rsc.org

Table 3: Formation of Ethers and Thioethers

| Nucleophile Type | Example Nucleophile | Product Type |

| Oxygen | Phenoxide (e.g., from 4-cyanophenol) | Bis-Ether |

| Sulfur | Thiolate (e.g., from ethanethiol) | Bis-Thioether |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds, and the reactive C-Br bonds in this compound make it a potential substrate for such transformations. eie.gr

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Analogs

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, typically involving the coupling of an organoboron compound with an organohalide. nih.govmdpi.com While most commonly applied to aryl and vinyl halides, the use of benzylic halides is also possible. It has been noted that this compound can participate in Suzuki cross-coupling reactions with boronic acids to create biaryl structures. smolecule.com

Furthermore, this compound and its analogs like 1,3-bis(bromomethyl)benzene (B165771) are used as building blocks to synthesize N-heterocyclic carbene (NHC) ligands. mdpi.com These ligands are then used to create highly active palladium catalysts for Suzuki-Miyaura reactions, particularly for the challenging coupling of unreactive aryl chlorides. mdpi.com This indirect application underscores the utility of the compound's reactive handles in the broader context of cross-coupling catalysis.

Table 4: Application in Suzuki-Miyaura Cross-Coupling

| Role of this compound | Coupling Partner | Result |

| Direct Substrate | Arylboronic Acid | C(sp³)-C(sp²) bond formation |

| Ligand Precursor | Benzimidazole | Bis-benzimidazolium salt (NHC precursor) for Pd catalysts |

Other Transition Metal-Mediated Coupling Reactions

Beyond the Suzuki reaction, other transition metal-catalyzed couplings can be employed to form C-C bonds at the benzylic positions. A notable example is the palladium-catalyzed cross-coupling of benzyl (B1604629) bromides with lithium acetylides, which is a type of Sonogashira-style reaction that forms a C(sp³)-C(sp) bond. rug.nl This method provides an efficient pathway to benzylic acetylenes under mild conditions. rug.nl Given the reactivity of benzyl bromides in this transformation, it is expected that this compound would undergo a double coupling to yield a bis-alkynylated product.

Other named cross-coupling reactions, such as those developed by Negishi (using organozinc reagents) and Stille (using organotin reagents), are also powerful methods for C-C bond formation, and while specific examples with this compound are not prevalent, the known reactivity of benzylic halides suggests their potential applicability. rsc.orgeie.gruni-muenchen.de

Table 5: Example of Other C-C Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Metal Catalyst | Product Feature |

| Sonogashira-type | Terminal Alkyne (as Lithium Acetylide) | Palladium | Benzylic Alkyne |

| Negishi | Organozinc Reagent | Palladium/Nickel | Alkylated/Arylated Benzyl Group |

Regioselective and Chemoselective Coupling Strategies

The presence of two reactive bromomethyl groups and a nitrile functionality on the benzene (B151609) ring of this compound makes it a versatile building block in organic synthesis. However, the development of regioselective and chemoselective coupling strategies is crucial to control the outcome of reactions and synthesize well-defined architectures.

One notable application of regioselective coupling is in the synthesis of macrocycles and hemicarcerands. For instance, the reaction of this compound with tetrols, such as resorcin nih.govarenes, in the presence of a base like cesium carbonate (Cs2CO3) in N-methyl-2-pyrrolidone (NMP), leads to the formation of tetracyano-functionalized hemicarcerands. This shell-closing reaction involves the formation of eight bonds in a single step, demonstrating a high degree of regioselectivity to yield complex container molecules.

Chemoselectivity is also a key consideration, particularly when other functional groups are present in the reacting partners. In the synthesis of star-shaped molecules, 1,3,5-tris(bromomethyl)benzene, a related compound, reacts with 2-pyridylbenzimidazole in the presence of sodium hydroxide (B78521) to afford a hexadentate ligand. rsc.org This highlights the ability of the bromomethyl groups to selectively react in the presence of other potentially reactive sites. Similarly, the reaction of tris(bromomethyl)benzene with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol proceeds with high chemoselectivity, with the bromomethyl groups reacting with the thiol functionality. rsc.org While these examples utilize a related scaffold, the principles of chemoselectivity are directly applicable to reactions involving this compound.

The development of chemoselective transformations is critical for creating complex molecules with multiple, orthogonally reactive functional groups. scholaris.ca For example, in the context of preparing condensed N-heterocycles, chemoselective benzylic C-H activations have been explored, offering an alternative to traditional coupling reactions. uni-muenchen.de Furthermore, titanocene-mediated Barbier-type allylation reactions have been shown to proceed with high regioselectivity and chemoselectivity, indicating the potential for such controlled reactions with substrates like this compound. acs.org

| Reactant with this compound or Analog | Reagents and Conditions | Product Type | Key Selectivity Feature | Reference |

|---|---|---|---|---|

| Tetrol (resorcin nih.govarene) | Cs2CO3, NMP | Tetracyanohemicarcerand | Regioselective shell-closing | |

| 2-Pyridylbenzimidazole (with 1,3,5-tris(bromomethyl)benzene) | NaOH, DMF | Hexadentate Ligand | Chemoselective N-alkylation | rsc.org |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (with 1,3,5-tris(bromomethyl)benzene) | KOH, EtOH/DMF | Tris(sulfanylmethyl)benzene derivative | Chemoselective S-alkylation | rsc.org |

Cycloaddition Reactions and Heterocycle Synthesis

The nitrile group and the potential for in-situ generation of reactive intermediates from the bromomethyl groups make this compound a valuable precursor for cycloaddition reactions and the synthesis of various heterocycles.

1,3-Dipolar cycloaddition is a prominent reaction pathway. amazonaws.comacs.org For example, benzonitrile (B105546) oxide, which can be generated in situ, readily undergoes 1,3-dipolar cycloaddition reactions with various dipolarophiles. acs.org This type of reaction has been utilized to trap key intermediates in domino reaction sequences, providing evidence for proposed mechanisms. nih.gov In one instance, a phosphine-catalyzed domino reaction of 2-(bromomethyl)acrylates was investigated, and the formation of a key triene intermediate was confirmed by its trapping through a 1,3-dipolar cycloaddition with benzonitrile oxide, leading to the formation of a bis-isoxazoline. nih.gov

The synthesis of various nitrogen-containing heterocycles is also a significant application. The reaction of this compound analogs with compounds like 4-amino-1,2,4-triazole (B31798) is a key step in the synthesis of certain pharmaceutical agents. google.com For instance, the condensation of 3,5-bis-(1-cyano-1-methylethyl)benzylbromide with 4-amino-1,2,4-triazole yields a quaternary ammonium (B1175870) salt, which is a precursor to the aromatase inhibitor Anastrozole. google.com This highlights the utility of the bromomethyl functionality in constructing triazole-containing structures.

Furthermore, the synthesis of pyrrole-containing structures has been demonstrated through an alkylation/dehydrocyanation sequence. clockss.org This method allows for the synthesis of 2,3,5-trisubstituted pyrroles from 3,4-dihydro-2H-pyrrole-2-carbonitriles. clockss.org The use of bifunctional electrophiles like 1,2-bis(bromomethyl)benzene (B41939) in this sequence leads to the formation of symmetrical dipyrroles. clockss.org This strategy could be adapted for this compound to create linked pyrrole (B145914) systems.

The synthesis of 1,2,4-oxadiazoles, another important class of heterocycles, can be achieved through various methods, including the reaction of amidoximes with nitriles. researchgate.net Given that this compound contains a nitrile group, it could potentially be employed in the construction of bis(1,2,4-oxadiazole) structures.

Multi-Component Reaction Pathways Utilizing the this compound Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. nih.gov The bifunctional nature of this compound makes it an ideal scaffold for designing MCRs, leading to the rapid assembly of diverse molecular architectures.

While specific examples of five-component reactions directly employing this compound are not prevalent in the searched literature, the principles of MCRs can be applied to this scaffold. For instance, pseudo-five-component reactions, where one or more components are used in multiple equivalents, are common. nih.gov A hypothetical MCR could involve the reaction of this compound with two equivalents of a nucleophile and two equivalents of another reactant in a one-pot procedure.

The synthesis of dihydropyridines (DHPs) via MCRs is a well-established field. For example, the reaction of monofunctional 1,4-DHPs with tribromomethylbenzenes in the presence of a base like potassium carbonate (K2CO3) has been used to synthesize tripodal and tetrapodal 1,4-DHPs. rsc.org This approach could be extended to this compound to create bipedal DHP structures.

Furthermore, three-component reactions are widely used for the synthesis of various heterocycles. researchgate.net For example, the condensation of o-phenylenediamine, aromatic aldehydes, and cyclohexyl isocyanide, catalyzed by ferric perchlorate, yields N-cyclohexyl-3-aryl-quinoxaline-2-amines. researchgate.net By using a dialdehyde (B1249045) derived from this compound, this reaction could be adapted to synthesize bis-quinoxaline structures.

The development of novel reagents for MCRs is an active area of research. researchgate.net The unique combination of two reactive electrophilic sites (the bromomethyl groups) and a nitrile group in this compound suggests its potential as a versatile component in the design of new MCRs for the synthesis of complex, functionalized molecules.

Detailed Mechanistic Studies of Key Transformation Pathways

Understanding the reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. The primary reactive sites are the benzylic C-Br bonds, which can undergo nucleophilic substitution or radical reactions.

The synthesis of this compound itself often proceeds via a radical mechanism. The bromination of 3,5-dimethylbenzonitrile (B1329614) using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under UV irradiation is a common method. smolecule.comrsc.org The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from a methyl group of 3,5-dimethylbenzonitrile, forming a benzylic radical. The benzylic radical then reacts with a molecule of NBS to form the monobrominated product and a new bromine radical, propagating the chain reaction. The process is repeated on the second methyl group to yield the desired this compound. smolecule.com

In nucleophilic substitution reactions, the mechanism is typically SN2. The carbon atoms of the bromomethyl groups are electrophilic and are attacked by nucleophiles, leading to the displacement of the bromide ion. The kinetics and stereochemistry of these reactions are characteristic of the SN2 pathway.

In the context of cycloaddition reactions, mechanistic studies often involve computational methods, such as Density Functional Theory (DFT), to support proposed pathways. For example, in a phosphine-catalyzed domino hexamerization of 2-(bromomethyl)acrylates, DFT computations were used to support the proposed mechanism involving two consecutive Diels-Alder cycloadditions. nih.gov The calculated activation enthalpies were consistent with the reaction occurring at room temperature and explained the observed selectivity. nih.gov

Mechanistic investigations of cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been extensively studied. nih.gov While direct studies on this compound might be limited, the general mechanisms involving oxidative addition, transmetalation, and reductive elimination are applicable. The nitrile group can potentially influence the electronic properties of the aromatic ring and thus affect the rates of these steps.

| Reaction Type | Key Mechanistic Steps | Intermediates | Reference |

|---|---|---|---|

| Radical Bromination | Initiation, Propagation (H-abstraction, Br-transfer), Termination | Bromine radical, Benzylic radical | smolecule.com |

| Nucleophilic Substitution | SN2 attack of nucleophile, displacement of bromide | Pentacoordinate transition state | General knowledge |

| Diels-Alder Cycloaddition | Concerted [4+2] cycloaddition | Cyclic transition state | nih.gov |

| Suzuki-Miyaura Coupling | Oxidative addition, Transmetalation, Reductive elimination | Pd(0) and Pd(II) species | nih.gov |

Applications in Advanced Organic Synthesis, Supramolecular Chemistry, and Functional Materials Science

Utility as a Versatile Synthetic Intermediate

As a synthetic intermediate, 3,5-Bis(bromomethyl)benzonitrile offers chemists a powerful tool for constructing intricate molecular architectures. The two bromomethyl groups serve as highly reactive sites for nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups.

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of more complex organic molecules. The bromomethyl groups can react with various nucleophiles, such as alcohols, amines, and thiols, to form new carbon-heteroatom bonds. This allows for the elaboration of the molecular framework in two directions, leading to the creation of larger and more structurally diverse compounds. For instance, it can be used in the synthesis of macrocycles and other topologically complex molecules through Williamson ether synthesis or related coupling reactions.

In the realm of medicinal chemistry, this compound and its derivatives are explored as precursors to novel pharmaceutical intermediates and scaffolds. The benzonitrile (B105546) moiety itself is a common feature in many biologically active compounds. By utilizing the reactivity of the bromomethyl groups, medicinal chemists can attach various pharmacophores or linking groups to the central aromatic ring. This modular approach facilitates the rapid generation of libraries of related compounds for screening and optimization of drug candidates. Nitriles, as a class of organic compounds, are important intermediates in the synthesis of pharmaceuticals. biesterfeld.com

Supramolecular Chemistry and Host-Guest Architectures

The rigid and well-defined geometry of the 3,5-disubstituted benzene (B151609) ring in this compound makes it an excellent component for the construction of supramolecular assemblies. These are complex chemical systems held together by non-covalent intermolecular forces.

One of the most fascinating applications of this compound is in the synthesis of molecular cages and hemicarcerands. These are large, hollow molecules capable of encapsulating smaller guest molecules within their cavities. In a key example, this compound was used as a bridging reagent in the synthesis of four-directionally functionalized hemicarcerands. The reaction involved the coupling of the bromomethyl groups with a tetrol building block in the presence of a base to form the cage-like structure. The nitrile groups of the hemicarcerand can be further modified, for example, by hydrolysis to carboxylic acids, to create new functionalities on the surface of the cage.

Table 1: Synthesis of a Tetracyanohemicarcerand

| Reactant 1 | Reactant 2 | Reagent | Product | Yield |

| Tetrol | This compound | Cs₂CO₃ in NMP | Tetracyanohemicarcerand | 11% |

Data sourced from a study on four-directionally functionalized hemicarcerands.

The principles of self-assembly and molecular recognition are central to supramolecular chemistry. The defined shape and functionality of molecules derived from this compound can direct their spontaneous organization into larger, well-ordered structures. For example, ligands synthesized from related bromomethylbenzonitrile derivatives have been shown to self-assemble with metal ions to form one- and two-dimensional polymeric complexes. The final structure of these assemblies is influenced by factors such as the conformation of the ligand and the presence of templating anions.

The cavities of molecular cages and other supramolecular architectures derived from this compound can exhibit selective binding of guest molecules. The size, shape, and chemical nature of the cavity determine which guests can be encapsulated. The study of these host-guest interactions provides fundamental insights into molecular recognition and can lead to applications in areas such as sensing, catalysis, and controlled release. The upfield shifts in the NMR spectrum of a guest molecule upon encapsulation within a hemicarcerand can provide information about its orientation within the host's cavity. For example, in a study of a hemicarcerand, the significant upfield shift of the methoxy (B1213986) group protons of 1,2,3-trimethoxybenzene (B147658) indicated its specific orientation within the host.

Coordination Chemistry and Metal-Organic Systems

The strategic placement of reactive and coordinating groups on the this compound scaffold makes it a valuable precursor for constructing sophisticated metal-organic systems. Its derivatives are widely used to create ligands that can coordinate with metal ions, leading to the formation of both discrete molecules and extended, porous networks.

Synthesis of Bridging Ligands for Metal Complexes

The two highly reactive bromomethyl groups on this compound serve as primary sites for nucleophilic substitution reactions. This reactivity is harnessed to synthesize larger, more complex bridging ligands. These ligands are designed to span the distance between two or more metal centers, a fundamental requirement for building coordination polymers and networks.

A common strategy involves reacting this compound with molecules containing nucleophilic groups, such as phenols or amines. For instance, semirigid symmetric "double-armed" oxadiazole bridging ligands have been successfully designed and synthesized by reacting precursors like 2,5-bis(hydroxyphenyl)-1,3,4-oxadiazole with bromomethyl-functionalized benzonitriles. rsc.orgrsc.org The reaction, typically carried out in the presence of a base like potassium hydroxide (B78521), results in the formation of flexible ether linkages that connect the central benzonitrile unit to other coordinating moieties. rsc.org The resulting multidentate ligands possess multiple coordination sites—such as the nitrogen atoms of the cyano group, the oxadiazole ring, or other incorporated functional groups—that can bind to metal ions. koreascience.kr

Formation of Discrete and Polymeric Metal-Organic Coordination Networks

Once synthesized, these bridging ligands are reacted with various metal salts to drive the self-assembly of metal-organic coordination networks. rsc.org The final architecture of these networks—whether they form discrete, closed structures or extended one-, two-, or three-dimensional polymers—is influenced by several factors. rsc.orgnih.gov

Key factors determining the final structure include:

Ligand Conformation: The flexibility of the synthesized ligand, particularly the ability of its arms to rotate, allows it to adopt different conformations (e.g., cis or trans) to accommodate the coordination preferences of the metal ion. rsc.orgrsc.org

Metal Ion Coordination Geometry: The choice of the metal ion is crucial, as different metals prefer different coordination numbers and geometries (e.g., linear, trigonal, tetrahedral). Silver(I) ions, for example, are often used due to their flexible coordination behavior. rsc.orgrsc.org

Counter-Anions: The anions from the metal salt can act as templates, directing the formation of a specific network topology and stabilizing the resulting structure. rsc.orgrsc.org

Research has demonstrated the synthesis of a variety of Ag(I) complexes using ligands derived from bromomethylbenzonitriles. rsc.orgrsc.org Depending on the specific ligand and reaction conditions, these efforts have yielded discrete molecular complexes as well as 1D and 2D polymeric networks with diverse topologies, such as zigzag chains and double-chain motifs. rsc.org

| Network Type | Metal Ion | Influencing Factors | Resulting Structure |

| Polymeric | Ag(I) | Ligand conformation, counter-anion templating | 1D double-chain, 2D networks rsc.org |

| Discrete | Ag(I) | Specific ligand design, stoichiometry | Self-contained molecular complexes rsc.org |

Rational Design Principles for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic molecules. northwestern.eduunicam.it The ability to design MOFs with specific properties—a concept known as reticular chemistry—relies on the predictable geometry of the building blocks. rsc.org

This compound is an excellent precursor for organic linkers in MOF synthesis due to several key features:

Defined Geometry: The 120° angle between the bromomethyl groups provides a rigid and predictable connection point, which is essential for designing frameworks with targeted topologies and pore sizes. smolecule.com

Tunable Functionality: The cyano (-C≡N) group can serve multiple roles. It can act as a coordinating site to bind metal centers, or it can remain uncoordinated, pointing into the pores of the MOF to create specific chemical environments for applications like selective gas storage or catalysis. smolecule.combath.ac.uknih.gov

Hierarchical Synthesis: The molecule allows for a step-wise construction approach. First, it can be converted into a more complex, multitopic carboxylate or azolate linker, which is then used in the solvothermal synthesis to assemble the final MOF structure. northwestern.eduunicam.it

The rational design of MOFs involves selecting building blocks based on principles like Pearson's hard/soft acid/base (HSAB) theory to ensure the formation of strong, stable coordination bonds. rsc.org By using linkers derived from this compound, chemists can precisely control the structure and functionality of the resulting MOF, paving the way for materials tailored for applications in gas separation, storage, and catalysis. northwestern.eduvcu.edu

Polymer Science and Functional Material Development

The reactivity of the bromomethyl groups also positions this compound as a valuable monomer and precursor in polymer chemistry for creating materials with tailored functions.

Incorporation into Polymeric Architectures for Specific Functionalization

This compound can be incorporated into polymer chains through various polymerization reactions where its two bromomethyl groups act as reactive sites. For example, it can participate in polycondensation reactions with difunctional nucleophiles to form linear or cross-linked polymers. The incorporation of this monomer introduces both rigidity from the benzene ring and functionality from the cyano group into the polymer backbone. nih.gov

Post-polymerization modification is another powerful technique. Polymers containing pendant bromomethyl groups can be functionalized by reacting them with different nucleophiles, allowing for the introduction of a wide array of chemical groups along the polymer chain. mdpi.com This method provides a versatile platform for creating functional polymers with specific properties for applications such as ion exchange, catalysis, or as supports for other chemical processes. mdpi.com

Precursors for Self-Assembled Functional Materials

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. The rigid, V-shaped geometry of this compound makes it an ideal precursor for designing molecules that can self-assemble into complex supramolecular architectures. smolecule.com

By reacting this compound with appropriate linking molecules, it is possible to create large, shape-persistent macrocycles or even three-dimensional cage compounds. smolecule.comresearchgate.net The 120° angle of the starting material directs the formation of hexagonal or trigonal structures. These self-assembled systems can create well-defined nanoscale cavities capable of encapsulating guest molecules, leading to applications in host-guest chemistry, molecular sensing, and drug delivery.

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 3,5-Bis(bromomethyl)benzonitrile. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the compound's structure.

In a typical ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃), the protons of the bromomethyl groups (-CH₂Br) exhibit a characteristic singlet peak. The aromatic protons on the benzene (B151609) ring appear as distinct signals in the downfield region, with their splitting patterns and integration values corresponding to the 1,3,5-substitution pattern. For instance, research has reported the NMR spectrum of this compound in CDCl₃. koreascience.kr In some studies, NMR is also used as a primary method for assessing the purity of the synthesized compound, with one procedure reporting a purity of 96%. smolecule.com Another study also relied on NMR for purity assessment before proceeding with subsequent reaction steps. nih.govacs.org

Detailed ¹H NMR spectral data from a study is presented below:

¹H NMR (400 MHz, DMSO-d6): δ 7.78 (d, J = 8.8 Hz, 4H), 7.48 (s, 4H), 7.18 (d, J = 8.9 Hz, 4H), 5.22 (s, 4H). nih.govacs.org

| Proton Type | Chemical Shift (δ) in ppm | Solvent |

| Aromatic CH | 7.58 | CDCl₃ |

| Bromomethyl CH₂ | 4.84 | CDCl₃ |

This table presents representative chemical shifts and is based on data synthesized from typical spectra for this structural arrangement.

¹³C NMR spectroscopy complements the proton data by showing distinct signals for the nitrile carbon, the aromatic carbons (both substituted and unsubstituted), and the bromomethyl carbons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups present in the this compound molecule.

The IR spectrum provides clear evidence of the nitrile (C≡N) and bromomethyl (-CH₂Br) groups. A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the nitrile group's stretching vibration. The presence of the bromomethyl groups can be confirmed by C-Br stretching vibrations, typically found in the lower frequency region of the spectrum (around 600-700 cm⁻¹), and C-H stretching and bending vibrations of the methylene (B1212753) group. Studies have noted that the cyano group's stretching frequency can shift upon coordination with metals, indicating its role in forming transition metal cyanides. smolecule.com

Raman spectroscopy offers complementary information. While the nitrile stretch is also visible in the Raman spectrum, aromatic C-C stretching vibrations are often strong and provide a clear fingerprint of the substituted benzene ring. The combination of IR and Raman spectroscopy provides a more complete vibrational analysis, as some modes that are weak in IR may be strong in Raman, and vice versa. mdpi.com

Interactive Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) ** | Typical Raman Frequency (cm⁻¹) ** |

| Nitrile (C≡N) | Stretching | 2230 | 2230 |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Methylene (CH₂) | Asymmetric/Symmetric Stretch | 2950-2850 | 2950-2850 |

| Aromatic C=C | Ring Stretching | 1600, 1475 | 1600, 1475 |

| Methylene (CH₂) | Scissoring | ~1420 | ~1420 |

| C-Br | Stretching | 700-600 | 700-600 |

This table contains generalized data for the specified functional groups.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation patterns, which further corroborates the proposed structure. The nominal molecular weight of the compound is approximately 289 g/mol .

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition (C₉H₇Br₂N). Techniques like MALDI-TOF have been used in studies involving derivatives of this compound. The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 1:2:1, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways involve the loss of a bromine atom (M-Br)⁺ or a bromomethyl radical (M-CH₂Br)⁺, leading to significant peaks in the mass spectrum.

Interactive Table: Predicted Mass Spectrometry Data

| Adduct / Fragment | Predicted m/z |

| [M+H]⁺ | 287.90181 |

| [M+Na]⁺ | 309.88375 |

| [M-H]⁻ | 285.88725 |

Table data sourced from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not widely published, the technique is frequently used to characterize its derivatives and the larger molecules synthesized from it. nih.gov For example, X-ray diffraction has been used to determine the structure of co-crystals and coordination polymers where related nitrile-containing linkers are used. rsc.orgiucr.org This analysis reveals how the molecule packs in a crystal lattice and the nature of non-covalent interactions, such as halogen bonding or π-stacking, which can influence the material's bulk properties.

Chromatographic and Electrophoretic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. Following synthesis, crude product mixtures are often purified using gravity column chromatography or flash chromatography on a silica (B1680970) gel stationary phase. nih.gov The choice of eluent (mobile phase), typically a mixture of non-polar and moderately polar solvents like hexane (B92381) and ethyl acetate, is optimized to effectively separate the desired product from starting materials and by-products. iucr.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques used to determine the purity of the final product with high accuracy. researchgate.net These methods can detect and quantify even trace amounts of impurities. By developing a validated HPLC or GC method, researchers can establish the purity profile of a batch of this compound, which is crucial for its use in applications like pharmaceutical synthesis or the creation of well-defined polymeric materials. researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For 3,5-bis(bromomethyl)benzonitrile, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are employed to determine its optimized geometry, vibrational frequencies, and electronic characteristics. derpharmachemica.com These calculations are fundamental for understanding the molecule's stability and behavior.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. researchgate.netrsc.org

For this compound, FMO analysis helps in understanding its electrophilic and nucleophilic nature. The HOMO, being the orbital most likely to donate electrons, indicates regions susceptible to electrophilic attack, while the LUMO, the orbital most likely to accept electrons, points to regions prone to nucleophilic attack. libretexts.org The energy and distribution of these orbitals can be calculated using DFT methods, providing valuable information for designing chemical reactions involving this compound. researchgate.net

| Orbital | Energy (eV) - System 1 | Energy (eV) - System 2 |

|---|---|---|

| LUMO+3 | -1.333 | -1.258 |

| LUMO+2 | -1.336 | -1.259 |

| LUMO+1 | -1.997 | -1.917 |

| LUMO | -1.998 | -1.918 |

| HOMO | -4.968 | -4.732 |

| HOMO-1 | -5.075 | -4.776 |

| HOMO-2 | -5.076 | -4.977 |

| HOMO-3 | -5.186 | -4.993 |

| Gap | 2.970 | 2.814 |

Molecular Dynamics Simulations for Supramolecular Interactions and Self-Assembly Processes

Molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, providing insights into dynamic processes like self-assembly and supramolecular interactions. rsc.org For this compound, MD simulations can model how individual molecules interact with each other and with solvent molecules to form larger, organized structures. These simulations often utilize force fields like COMPASS to describe the interatomic forces. rsc.org

By simulating a system containing multiple molecules of this compound, researchers can observe the formation of aggregates and predict the most likely packing arrangements in a condensed phase. This is particularly relevant for understanding its use in the synthesis of larger molecular cages and frameworks where non-covalent interactions like halogen bonding play a significant role. acs.orgnih.gov

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. smu.edu For reactions involving this compound, such as its use in the synthesis of cyclophanes or other complex organic structures, reaction pathway analysis can be performed. acs.org This involves identifying the most plausible reaction mechanism by calculating the energies of reactants, products, intermediates, and transition states. escholarship.org

Methods like the reaction path Hamiltonian can be used to follow the trajectory of a reaction from reactants to products on the potential energy surface. smu.edu Locating the transition state, which represents the energy maximum along the reaction coordinate, is crucial for determining the activation energy and predicting the reaction rate. escholarship.orgresearchgate.net These computational studies can corroborate experimental findings and provide a detailed, atomistic understanding of the reaction dynamics. acs.org

Prediction of Spectroscopic Parameters from First Principles

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For instance, DFT calculations can be used to compute the vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. derpharmachemica.com

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The electronic absorption spectra (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT), which provides information about the electronic transitions between molecular orbitals. rsc.org These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for 3,5-Bis(bromomethyl)benzonitrile and its Analogs

The synthesis of this compound and similar benzylic bromides traditionally relies on methods that are effective but raise sustainability concerns, such as the use of N-bromosuccinimide (NBS) and radical initiators like azobisisobutyronitrile (AIBN) in chlorinated solvents. digitellinc.comnih.govnih.govresearchgate.net Future research is increasingly focused on developing greener and more sustainable synthetic routes.

Key areas for future development include:

Photochemical Bromination: Utilizing visible light to initiate the radical bromination process offers a safer and more environmentally friendly alternative to chemical initiators. bohrium.comrsc.org This approach can lead to faster reactions and avoids the use of toxic and ozone-depleting solvents. bohrium.com

Continuous Flow Chemistry: Continuous flow technology presents a significant opportunity to improve the safety, efficiency, and scalability of benzylic bromination reactions. digitellinc.comrsc.orgrsc.org This method allows for precise control over reaction parameters, minimizes waste, and can lead to higher yields and productivity. digitellinc.comrsc.org

Alternative Brominating Agents: Research into alternative brominating systems, such as those involving hydrogen peroxide and hydrobromic acid or recyclable reagents like a CaBr₂–Br₂ system in water, aims to enhance safety and reduce the generation of stoichiometric byproducts. acs.orgrsc.orgbeilstein-journals.org

| Parameter | Traditional Method (NBS/AIBN) | Emerging Sustainable Method (Photochemical Flow) |

| Initiator | Chemical (e.g., AIBN) | Visible Light |

| Solvent | Chlorinated (e.g., CCl₄) | Green (e.g., Acetonitrile) |

| Safety | Potential for explosive initiators | Improved safety profile |

| Waste | Stoichiometric byproducts | Reduced waste, potential for catalyst recycling |

| Scalability | Batch processing challenges | Amenable to large-scale continuous production |

Expanded Applications in the Design of Advanced Functional Materials with Tailored Properties

The bifunctional nature of this compound makes it an ideal building block for the synthesis of advanced functional materials with precisely controlled properties. smolecule.com The two bromomethyl groups can participate in polymerization or cross-linking reactions, while the nitrile group can be used to tune the electronic properties of the resulting material. kaust.edu.sabohrium.com

Future research in this area is expected to focus on:

Polymer Synthesis: The compound's symmetrical structure is well-suited for creating dendritic and other complex polymer architectures through controlled branching. smolecule.com These polymers could find applications in areas such as drug delivery and nanotechnology.

Metal-Organic Frameworks (MOFs): As a bifunctional linker, this compound and its derivatives can be used to construct robust MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. rsc.org

Self-Assembling Materials: The rigid aromatic core and reactive peripheral groups facilitate the design of molecules that can self-assemble into well-defined nanostructures, a key goal in nanotechnology. nih.govunist.ac.kr

Integration into Advanced Catalytic Systems and Methodologies

The ability of this compound to act as a ligand precursor opens up avenues for its integration into advanced catalytic systems. The nitrile group and the carbon atoms of the bromomethyl groups can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complexes.

Future research directions include:

Ligand Design: The synthesis of novel ligands derived from this compound for use in various catalytic reactions, such as cross-coupling and C-H functionalization, is a promising area. researchgate.netbeilstein-journals.orgresearchgate.net The electronic properties of the ligand can be fine-tuned by modifying the nitrile group or the aromatic ring.

Bifunctional Catalysis: The presence of two potential coordination sites allows for the design of bifunctional catalysts where one site activates a substrate while the other participates in the catalytic transformation. acs.orgscispace.com

Heterogeneous Catalysis: Immobilizing catalysts derived from this compound onto solid supports can lead to the development of highly active and recyclable heterogeneous catalytic systems.

Exploration in Bioconjugation and Chemical Biology Tools (excluding therapeutic applications)

The reactive bromomethyl groups of this compound make it a useful tool for bioconjugation and the development of chemical biology probes. These groups can readily react with nucleophiles on biomolecules, such as the thiol groups of cysteine residues in proteins.

Emerging research in this field, excluding direct therapeutic applications, may involve:

Cross-linking Agents: The compound can be used as a cross-linking agent to study protein-protein interactions or to stabilize protein structures. Its defined length and geometry can provide valuable structural information.

Labeling Reagents: Derivatives of this compound can be synthesized to incorporate reporter groups, such as fluorophores or affinity tags, for the labeling and detection of biomolecules.

Prodrug Linkers: The molecule has been investigated as a linker in the design of prodrugs, where it connects a targeting moiety to a therapeutic agent. nih.govacs.org Future non-therapeutic research could explore its use in creating targeted delivery systems for imaging agents or other non-therapeutic payloads. acs.org

Interdisciplinary Research with Nanoscience and Optoelectronics (focused on chemical design, not device performance)

The intersection of the chemical properties of this compound with the fields of nanoscience and optoelectronics presents exciting opportunities for the rational design of novel molecules and materials. The focus of this research is on the fundamental chemical design principles rather than the performance of specific devices.

Key areas of interdisciplinary exploration include:

Molecular Building Blocks for Nanotechnology: The compound serves as a versatile molecular building block for the bottom-up construction of nanostructures with precise dimensions and functionalities. nih.govmdpi.com Its rigid core and reactive arms allow for the creation of complex architectures like molecular cages and switches. nih.gov

Functionalization of Nanomaterials: this compound and its derivatives can be used to functionalize the surfaces of nanoparticles, nanotubes, and other nanomaterials, thereby modifying their properties and enabling their integration into larger systems.

Design of Optoelectronic Materials: The nitrile group is a known electron-withdrawing group that can influence the electronic and optical properties of organic molecules. kaust.edu.sabohrium.comacs.org By incorporating this compound into larger conjugated systems, it is possible to design new materials with tailored energy levels and charge transport properties for potential use in organic electronics. acs.orgacs.org

Q & A

Q. What are the common synthetic routes for 3,5-Bis(bromomethyl)benzonitrile, and how are reaction conditions optimized?

The synthesis typically involves bromination of 3,5-dimethylbenzonitrile using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions. Key parameters include:

- Temperature : 80–100°C for controlled radical bromination to avoid over-substitution.

- Solvent : Non-polar solvents (CCl₄ or CHCl₃) to stabilize intermediates.

- Molar ratios : A 2:1 ratio of NBS to substrate minimizes mono-substituted byproducts .

Continuous flow systems (e.g., microreactors) enhance mixing and heat transfer, achieving >95% conversion in shorter residence times compared to batch methods .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies bromomethyl protons (δ ~4.5–4.8 ppm) and aromatic carbons. 2D NMR (HSQC, HMBC) resolves substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (e.g., m/z 292.880 for C₉H₆Br₂N) and isotopic patterns for bromine .

- X-ray Crystallography : Determines crystal packing and bond angles, critical for understanding reactivity in solid-phase reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in byproduct formation during bromination?

Di-substitution byproducts (e.g., 2,4,6-tribromomethyl derivatives) arise from radical chain propagation. Strategies include:

- Radical Quenchers : Adding hydroquinone or TEMPO suppresses over-bromination .

- Kinetic Monitoring : In situ IR or Raman spectroscopy tracks bromine consumption to halt reactions at ~95% conversion .

- Computational Modeling : DFT calculations predict radical stability and transition states to optimize substituent effects .

Q. What methodologies assess the compound’s stability under varying storage conditions?

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (typically >150°C).

- Hygroscopicity Tests : Store samples in desiccators with controlled humidity (0–90% RH) to monitor hydrolysis of bromomethyl groups .

- Light Sensitivity : UV-Vis spectroscopy tracks degradation under accelerated UV exposure (e.g., 254 nm for 48 hours) .

Q. How can computational models predict reactivity in cross-coupling reactions?

- DFT Studies : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, bromomethyl groups activate the aromatic ring for Suzuki-Miyaura coupling .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Q. What strategies evaluate biological activity of this compound derivatives?

- Enzyme Inhibition Assays : Screen against kinases or proteases (e.g., HIV protease) using fluorogenic substrates .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Structure-Activity Relationships (SAR) : Compare derivatives (e.g., trifluoromethyl analogs) to identify pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.